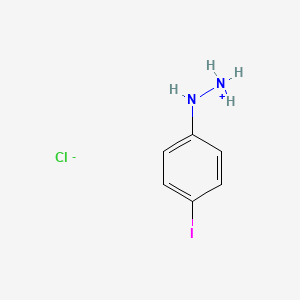

(4-Iodoanilino)azanium;chloride

Description

“(4-Iodoanilino)azanium;chloride” is an ionic organic compound comprising a protonated aniline derivative substituted with an iodine atom at the para position, paired with a chloride counterion. The molecular structure features a positively charged azanium group (NH₃⁺) attached to a 4-iodophenyl ring, stabilized by the chloride anion. While direct data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, comparisons with structurally similar compounds can infer its behavior .

Properties

IUPAC Name |

(4-iodoanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGQZFXOUDOZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N[NH3+])I.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Anilinium Salts

Halogenated anilinium salts share a common aromatic amine backbone but differ in substituents, impacting electronic and steric properties. Key examples include:

Key Observations:

- Electronic Effects: The iodo group in this compound is less electronegative but more polarizable than chloro or azido substituents, enhancing its ability to participate in halogen bonding and oxidative coupling reactions.

- Steric Impact: Iodine’s larger atomic radius (1.98 Å vs. Cl: 0.99 Å) may reduce solubility in polar solvents compared to smaller halogens .

Reactivity and Functional Group Comparisons

- Click Chemistry: 4-Azidoaniline hydrochloride (CAS 91159-79-4) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for bioconjugation. In contrast, the iodo group in this compound is more suited for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

- Quaternary Ammonium Salts: Compounds like 2-[N-(4-chlorophenyl)ethyl]anilino derivatives (CAS 95167-71-8) exhibit cationic surfactant properties due to their quaternary ammonium structure. The iodo analog may display similar ionic behavior but with altered lipophilicity due to iodine’s hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.